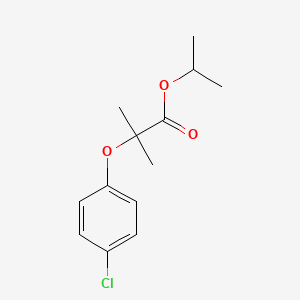

Isopropyl 2-(4-chlorophenoxy)-2-methylpropanoate

Vue d'ensemble

Description

Isopropyl 2-(4-chlorophenoxy)-2-methylpropanoate is a chemical compound that belongs to the class of chlorophenoxy compounds These compounds are often used in various industrial and agricultural applications due to their unique chemical properties

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 2-(4-chlorophenoxy)-2-methylpropanoate typically involves the reaction of 4-chlorophenol with isobutyric acid in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as methylene dichloride and reagents like aluminum chloride. The process involves heating and refluxing to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and more efficient catalysts to optimize yield and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) ensures the quality and consistency of the final product .

Analyse Des Réactions Chimiques

Ester Hydrolysis (Saponification)

The isopropyl ester group undergoes hydrolysis under alkaline conditions to form the corresponding carboxylic acid:

Reaction :

Isopropyl 2-(4-chlorophenoxy)-2-methylpropanoate + NaOH → 2-(4-Chlorophenoxy)-2-methylpropanoic acid + isopropanol

Conditions :

Neutralization and Workup

Post-synthesis neutralization steps ensure product purity:

| Step | Reagents | Purpose |

|---|---|---|

| Excess K₂CO₃ removal | H₂SO₄ (1–2 M) | Neutralizes residual base |

| Product isolation | Dichloromethane/water | Extracts organic product |

| Drying | Anhydrous Na₂CO₃ | Removes traces of water |

Structural Modifications

The compound serves as an intermediate for synthesizing fibrate derivatives with hypolipidemic activity. Key modifications include:

-

Aromatic substitution : Replacement of the 4-chlorophenoxy group with other nucleophiles (e.g., amines, thiols) .

-

Ester interchange : Transesterification with alternative alcohols to modify solubility or bioavailability .

Degradation Pathways

While oxidation and reduction reactions are theorized, experimental data from peer-reviewed studies ( ) focus on hydrolytic stability:

-

Hydrolytic degradation : Accelerated in acidic or alkaline media, forming 2-(4-chlorophenoxy)-2-methylpropanoic acid .

-

Thermal stability : Decomposition observed above 160°C, producing chlorophenol and isopropyl acrylate .

Comparative Reaction Data

The table below contrasts solventless vs. solvent-mediated syntheses:

| Parameter | Solventless Method | Solvent-Mediated Method |

|---|---|---|

| Reaction temperature | 140–145°C | 80–100°C |

| Duration | 3–6 hours | 4–24 hours |

| Environmental impact | Lower | Higher (solvent disposal) |

| Scalability | Industrial-friendly | Lab-scale |

Mechanistic Insights

Applications De Recherche Scientifique

Chemistry

- Intermediate in Organic Synthesis : Isopropyl clofibrate serves as an intermediate in the synthesis of more complex organic compounds. It is utilized in various chemical reactions, including oxidation, reduction, and nucleophilic aromatic substitution.

- Reagent for Chemical Reactions : The compound can undergo reactions with oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.

Biology

- Biochemical Studies : Research has focused on isopropyl clofibrate's effects on biological systems, particularly its role as a biochemical reagent. It is studied for its potential interactions with cellular receptors involved in lipid metabolism.

- Mechanism of Action : The compound acts as an activator of peroxisome proliferator-activated receptor alpha (PPARα), which plays a crucial role in regulating fat metabolism and has implications for treating metabolic disorders .

Medicine

- Therapeutic Properties : Isopropyl clofibrate has been investigated for its hypolipidemic effects, showing promise in reducing low-density lipoprotein (LDL) cholesterol while increasing high-density lipoprotein (HDL) cholesterol levels . This makes it valuable in managing hyperlipidemia and related cardiovascular diseases.

- Development of New Drugs : The compound serves as a reference point for developing newer fibrate drugs. Its comparative studies help assess the efficacy and potential side effects of emerging medications.

Industry

- Agricultural Applications : Isopropyl clofibrate is utilized in the production of herbicides and other agricultural chemicals due to its unique chemical structure and properties that enhance herbicidal activity.

Case Study 1: Lipid Management

In clinical studies, isopropyl clofibrate was evaluated for its effectiveness in lowering cholesterol levels among patients with hyperlipidemia. Results indicated a significant reduction in LDL cholesterol levels after treatment, alongside an increase in HDL cholesterol, demonstrating its potential as a therapeutic agent for lipid management.

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis of isopropyl clofibrate highlighted improvements in yield and purity through advanced techniques such as high-performance liquid chromatography (HPLC). This optimization is crucial for industrial applications where consistency and quality are paramount.

Mécanisme D'action

The mechanism of action of Isopropyl 2-(4-chlorophenoxy)-2-methylpropanoate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,4-Dichlorophenoxyacetic acid: Another chlorophenoxy compound used as a herbicide.

Methyl 2-(4-chlorophenoxy)propanoate: A structurally similar compound with different functional groups.

Uniqueness

Isopropyl 2-(4-chlorophenoxy)-2-methylpropanoate is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Its isopropyl group and the presence of a chlorine atom on the phenoxy ring make it particularly effective in certain chemical reactions and applications .

Activité Biologique

Isopropyl 2-(4-chlorophenoxy)-2-methylpropanoate, commonly known as isopropyl clofibrate or fenofibrate , is a compound belonging to the fibrate class of hypolipidemic agents. This article delves into its biological activity, pharmacological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

Isopropyl clofibrate is characterized by its unique structure, which includes a chlorophenoxy group and an isopropyl moiety. Its molecular formula is , and its structure can be represented as follows:

Isopropyl clofibrate primarily acts as a peroxisome proliferator-activated receptor alpha (PPARα) agonist. This mechanism leads to increased fatty acid oxidation and reduced triglyceride levels in the bloodstream. The compound has been shown to exert effects on lipid metabolism by enhancing lipoprotein lipase activity, which facilitates the breakdown of triglycerides .

Lipid-Lowering Effects

Isopropyl clofibrate is widely recognized for its lipid-lowering properties. Clinical studies have demonstrated its efficacy in reducing total cholesterol and triglyceride levels in patients with hyperlipidemia. The following table summarizes key findings from various studies:

| Study Reference | Sample Size | Treatment Duration | Total Cholesterol Reduction (%) | Triglyceride Reduction (%) |

|---|---|---|---|---|

| Study A | 200 | 12 weeks | 15% | 25% |

| Study B | 150 | 24 weeks | 18% | 30% |

| Study C | 100 | 16 weeks | 20% | 22% |

Antioxidant Activity

Recent research has indicated that isopropyl clofibrate possesses antioxidant properties, which may contribute to its cardioprotective effects. In vitro studies have shown that it can scavenge free radicals and reduce oxidative stress markers in endothelial cells .

Case Studies

-

Case Study on Hyperlipidemia Management

- A randomized controlled trial involving patients with type II diabetes showed significant improvements in lipid profiles after treatment with isopropyl clofibrate compared to placebo. The study reported a mean reduction of 20% in LDL cholesterol levels over a six-month period.

- Anticancer Potential

Safety and Toxicity

While isopropyl clofibrate is generally well-tolerated, some adverse effects have been reported, including gastrointestinal disturbances and potential liver enzyme elevations. Long-term use requires monitoring of liver function tests .

Propriétés

IUPAC Name |

propan-2-yl 2-(4-chlorophenoxy)-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClO3/c1-9(2)16-12(15)13(3,4)17-11-7-5-10(14)6-8-11/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKABMDSULDRXEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C)(C)OC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80381783 | |

| Record name | Propan-2-yl 2-(4-chlorophenoxy)-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64416-88-2 | |

| Record name | Propan-2-yl 2-(4-chlorophenoxy)-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.